molecular formula C16H19NO2 B7907847 (2R)-Benzylamino-3-phenoxy-2-propanol

(2R)-Benzylamino-3-phenoxy-2-propanol

Cat. No.: B7907847
M. Wt: 257.33 g/mol
InChI Key: TZROMNDVUPWEQN-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Benzylamino-3-phenoxy-2-propanol is a chiral compound with the molecular formula C16H19NO2. This compound is characterized by the presence of a phenoxy group, a phenylmethyleneamino group, and a chiral center at the second carbon of the propanol backbone. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Benzylamino-3-phenoxy-2-propanol typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of phenol with 2-propanol in the presence of an acid catalyst to form 1-phenoxy-2-propanol.

    Amination: The next step is the introduction of the phenylmethyleneamino group. This is achieved by reacting 1-phenoxy-2-propanol with benzylamine under basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2R)-Benzylamino-3-phenoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R)-Benzylamino-3-phenoxy-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The phenylmethyleneamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chiral center allows for selective binding to chiral receptors, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-2-propanol: Similar structure but lacks the phenylmethyleneamino group.

    2-Propanol,1-phenoxy-3-[(phenylmethyl)amino]-,(2S)-: The (2S)-enantiomer of the compound.

    2-Propanol,1-phenoxy-3-[(phenylmethylene)amino]-,(S)-: The (S)-enantiomer of the compound .

Uniqueness

(2R)-Benzylamino-3-phenoxy-2-propanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral receptors and enzymes makes it valuable in various applications .

Properties

IUPAC Name

(2R)-2-(benzylamino)-1-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZROMNDVUPWEQN-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](COC1=CC=CC=C1)(NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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